Amino Acid Composition Distinguishes Actinomycin E2 from Actinomycin D and C3/VII
Actinomycin E2 is structurally distinguished from the clinically prominent Actinomycin D by a specific amino acid substitution in the pentapeptide lactone rings. Actinomycin D contains D-valine, whereas Actinomycin E2 incorporates D-alloisoleucine in place of D-valine in both pentapeptide chains . This substitution is not unique to E2; Actinomycin C3 (also designated Actinomycin VII or I3) also features D-alloisoleucine substitution . The presence of D-alloisoleucine versus D-valine constitutes a fundamental difference in the hydrophobic side-chain branching pattern, which alters the molecule's overall conformation and potentially influences DNA binding kinetics and cellular uptake.
| Evidence Dimension | Pentapeptide lactone amino acid composition |
|---|---|
| Target Compound Data | D-alloisoleucine in both pentapeptide lactone rings |
| Comparator Or Baseline | Actinomycin D: D-valine in both pentapeptide lactone rings; Actinomycin C3/VII: D-alloisoleucine in both pentapeptide lactone rings |
| Quantified Difference | Qualitative amino acid substitution (branched-chain stereoisomer replacement) |
| Conditions | Structural characterization based on amino acid analysis and chromatographic comparison |
Why This Matters
This structural distinction confirms that Actinomycin E2 is not identical to Actinomycin D and belongs to the D-alloisoleucine-containing actinomycin subgroup, a critical factor for experimental design and compound sourcing.
